Acolbifene

Catalog No.
S548096
CAS No.
182167-02-8
M.F
C29H31NO4
M. Wt
457.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acolbifene

CAS Number

182167-02-8

Product Name

Acolbifene

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1

InChI Key

DUYNJNWVGIWJRI-LJAQVGFWSA-N

SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O

Synonyms

Acolbifene, bis(4-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate, bis(p-piperidinophenol)diimidonaphthalene-1,4,5,8-tetracarboxylic acid dibenzosulfoethylate, EM 652, EM-652, IEM 652, ritebronii, ritebronium, ritetronium, ritetronium dibenzenesulfonate, ritetroniy, SCH 57068, SCH57068

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O

Breast Cancer Prevention:

  • Acolbifene is being studied as a potential preventive agent for breast cancer in high-risk women, particularly those with a family history of the disease.
  • Ongoing clinical trials are evaluating its efficacy and safety in this context. ]

Treatment of Tamoxifen-Resistant Breast Cancer:

  • Research is exploring the potential of acolbifene for treating breast cancer that has become resistant to tamoxifen, a commonly used SERM therapy.
  • Early studies have shown promising results, indicating acolbifene's ability to induce tumor regression in some cases. Source: Activity and Safety of the Antiestrogen EM-800, the Orally Active Precursor of Acolbifene, in Tamoxifen-Resistant Breast Cancer, [Journal of Clinical Oncology]

Additional Research Areas:

  • Acolbifene's potential effects on cholesterol levels are also being investigated. Studies suggest it may lower cholesterol independent of its impact on appetite. ]

Acolbifene is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the management of conditions related to estrogen activity. It is chemically classified as a phenolic compound and is structurally related to other SERMs, exhibiting unique properties that distinguish it from its analogs. Acolbifene functions by selectively binding to estrogen receptors, leading to varied biological responses depending on the target tissue.

Acolbifene's primary mechanism of action involves binding to estrogen receptors (ERs) in breast tissue. There are two main types of ERs, ERα and ERβ. Acolbifene acts as an antagonist at both ERα and ERβ, meaning it binds to the receptors but prevents them from activating genes that promote cancer cell growth []. This antiestrogenic effect can slow down or halt the growth of estrogen-dependent breast cancers [].

Acolbifene undergoes various chemical transformations, particularly in its bioactivation process. One significant reaction involves the formation of quinone methides, which can react with glutathione to produce mono- and di-glutathione conjugates. These conjugates play a role in detoxification pathways and may influence the compound's pharmacokinetics and toxicity profiles .

The biological activity of acolbifene is primarily linked to its role as a selective estrogen receptor modulator. It exhibits both estrogenic and anti-estrogenic effects, depending on the tissue type. For instance, acolbifene has been shown to lower cholesterol levels by increasing hepatic low-density lipoprotein receptor protein without affecting liver cholesterol synthesis . Additionally, it has implications in breast cancer treatment by inhibiting estrogen-dependent tumor growth.

Acolbifene can be synthesized through several methods, typically involving the modification of precursor compounds. One common approach includes nitrogen substitution on the core structure of the compound, which enhances its selectivity and potency as a modulator of estrogen receptors. The synthesis often employs techniques such as alkylation and cyclization to achieve the desired molecular configuration .

Acolbifene has several notable applications:

  • Breast Cancer Treatment: As a SERM, it is investigated for its potential to inhibit estrogen-driven tumors.
  • Cholesterol Management: It is being studied for its hypocholesterolemic effects, providing an alternative approach for managing lipid levels.
  • Bone Health: Acolbifene may have applications in osteoporosis prevention due to its estrogen-like effects on bone density.

Interaction studies indicate that acolbifene can influence various metabolic pathways through its action on estrogen receptors. It has been observed to interact with coactivator complexes, which can modulate gene expression related to lipid metabolism and cellular proliferation . Additionally, research into drug interactions suggests that acolbifene may have synergistic effects when used alongside other therapeutic agents targeting estrogen pathways.

Acolbifene shares structural similarities with several other selective estrogen receptor modulators. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
TamoxifenTriphenylethylene derivativePrimarily used in breast cancer treatment; mixed agonist/antagonist effects
RaloxifeneBenzothiophene derivativeUsed for osteoporosis; primarily an antagonist in breast tissue
BazedoxifenePhenolic compoundExhibits tissue-selective effects; also has potential for osteoporosis treatment
FulvestrantEstradiol derivativeActs as a pure antagonist; used in advanced breast cancer

Acolbifene's uniqueness lies in its balanced profile of both estrogenic and anti-estrogenic activities across different tissues, making it a versatile candidate for various therapeutic applications compared to its analogs.

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

457.22530847 g/mol

Monoisotopic Mass

457.22530847 g/mol

Heavy Atom Count

34

Appearance

Yellow solid powder

UNII

815LJ9X0D1

Wikipedia

Acolbifene

Dates

Modify: 2023-08-15

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